molecular formula C14H21Cl2N2O4P B13444977 Carboxyphosphamide Benzyl Ester-d4

Carboxyphosphamide Benzyl Ester-d4

Cat. No.: B13444977
M. Wt: 387.2 g/mol
InChI Key: URRQYEVJTAKGKS-OSEHSPPNSA-N
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Chemical Reactions Analysis

Carboxyphosphamide Benzyl Ester-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Carboxyphosphamide Benzyl Ester-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Carboxyphosphamide Benzyl Ester-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This isotopic labeling allows researchers to study the behavior of the compound in various biological and chemical systems .

Comparison with Similar Compounds

Carboxyphosphamide Benzyl Ester-d4 can be compared with other similar compounds, such as:

This compound is unique due to its stable isotope labeling, which provides additional analytical capabilities and insights into chemical and biological processes .

Properties

Molecular Formula

C14H21Cl2N2O4P

Molecular Weight

387.2 g/mol

IUPAC Name

benzyl 3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoate

InChI

InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20)/i7D2,8D2

InChI Key

URRQYEVJTAKGKS-OSEHSPPNSA-N

Isomeric SMILES

[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC(=O)OCC1=CC=CC=C1)Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl

Origin of Product

United States

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